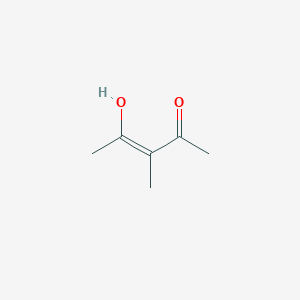

(Z)-4-hydroxy-3-methylpent-3-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

186047-23-4 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(Z)-4-hydroxy-3-methylpent-3-en-2-one |

InChI |

InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h7H,1-3H3/b5-4- |

InChI Key |

ZBCJFUZOIPBJEF-PLNGDYQASA-N |

SMILES |

CC(=C(C)O)C(=O)C |

Isomeric SMILES |

C/C(=C(\C)/O)/C(=O)C |

Canonical SMILES |

CC(=C(C)O)C(=O)C |

Synonyms |

3-Penten-2-one, 4-hydroxy-3-methyl-, (3Z)- (9CI) |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of Z 4 Hydroxy 3 Methylpent 3 En 2 One

Systematic IUPAC Nomenclature of α,β-Unsaturated Ketones with Hydroxyl Functionality

The systematic naming of an organic compound according to the International Union of Pure and Applied Chemistry (IUPAC) follows a specific set of rules designed to provide a unique and descriptive name for its chemical structure. For a molecule like (Z)-4-hydroxy-3-methylpent-3-en-2-one, which contains several functional groups, a priority system is used to determine the principal functional group that defines the base name of the compound. ncert.nic.in

The order of decreasing priority for the functional groups present is: Ketone > Alcohol > Alkene. ncert.nic.in Therefore, the compound is named as a ketone. The IUPAC nomenclature rules are applied as follows:

Identify the Principal Functional Group and Parent Chain : The ketone group (C=O) is the highest priority functional group present, so the suffix "-one" is used. libretexts.org The longest continuous carbon chain containing this group is identified. In this case, it is a five-carbon chain, so the parent alkane name is pentane. ncert.nic.in

Numbering the Parent Chain : The chain is numbered from the end that gives the carbonyl carbon of the ketone the lowest possible number. ncert.nic.inlibretexts.org Numbering from right to left gives the carbonyl carbon the position '2', which is the lowest possible number.

Identify and Name Substituents and Unsaturation :

A carbon-carbon double bond is present, so the infix "-en-" is used to denote unsaturation. libretexts.org Its position is indicated by the number of the first carbon in the bond, which is C3.

A hydroxyl group (-OH) is present. Since the ketone has higher priority, the hydroxyl group is named as a substituent using the prefix "hydroxy-". libretexts.orglibretexts.orglibretexts.org It is located at C4.

A methyl group (-CH3) is also present as a substituent, located at C3.

Assemble the Full IUPAC Name : The components are assembled alphabetically for the prefixes, followed by the parent chain, the unsaturation locator and infix, and finally the principal group locator and suffix. This leads to the name 4-hydroxy-3-methylpent-3-en-2-one . The stereochemistry of the double bond is indicated by a prefix, as discussed in the next section.

Table 1: Breakdown of IUPAC Nomenclature

| Component | Rule | Application to the Compound | Resulting Name Fragment |

| Parent Chain | Longest carbon chain with the principal functional group. | 5 carbons | pent- |

| Principal Group | Highest priority functional group determines the suffix. Ketone > Alcohol > Alkene. | Ketone | -one |

| Numbering | Start from the end nearest the principal functional group. | Carbonyl carbon is at C2. | -2-one |

| Unsaturation | Indicate the double bond with the infix "-en-". | Double bond starts at C3. | -3-en- |

| Substituents | Name other groups as prefixes with their locants. | Hydroxyl at C4, Methyl at C3. | 4-hydroxy-3-methyl- |

| Stereochemistry | Indicate the geometry of the double bond. | Z-configuration (see section 1.2). | (Z)- |

| Final Name | Assemble all parts. | (Z) + 4-hydroxy-3-methyl + pent + 3-en + 2-one | This compound |

Stereochemical Assignment of the Carbon-Carbon Double Bond (Z-Configuration)

The presence of a carbon-carbon double bond with different substituents on each carbon atom leads to stereoisomerism known as E/Z isomerism (an alternative to cis-trans isomerism). studymind.co.uk The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number. wikipedia.orgpsiberg.com

Identify Substituents on Each Carbon of the Double Bond :

Carbon-3 (C3) is bonded to a methyl group (-CH3) and an acetyl group (-C(=O)CH3).

Carbon-4 (C4) is bonded to a hydroxyl group (-OH) and a methyl group (-CH3).

Assign Priorities Using CIP Rules :

At C3 : The atom directly attached to C3 in the acetyl group is a carbon, and in the methyl group, it is also a carbon. To break the tie, we look at the atoms attached to these carbons. The carbon of the acetyl group is bonded to an oxygen (atomic number 8), while the carbon of the methyl group is bonded only to hydrogens (atomic number 1). Therefore, the acetyl group has a higher priority than the methyl group. wikipedia.org

At C4 : The atom directly attached to C4 in the hydroxyl group is oxygen (atomic number 8), and in the methyl group, it is carbon (atomic number 6). Since oxygen has a higher atomic number than carbon, the hydroxyl group has a higher priority. khanacademy.org

Determine the Configuration : The configuration is assigned based on the relative positions of the highest-priority groups on each carbon of the double bond.

The high-priority group on C3 is the acetyl group.

The high-priority group on C4 is the hydroxyl group.

In the specified molecule, these two high-priority groups are on the same side of the double bond. This arrangement is designated as the Z configuration, from the German word zusammen, which means "together". libretexts.orgquora.com

Table 2: Cahn-Ingold-Prelog Priority Assignment

| Carbon of Double Bond | Substituent 1 | Substituent 2 | Priority Assignment |

| C3 | -C(=O)CH3 (acetyl) | -CH3 (methyl) | High Priority : -C(=O)CH3Low Priority : -CH3 |

| C4 | -OH (hydroxyl) | -CH3 (methyl) | High Priority : -OHLow Priority : -CH3 |

| Configuration | The high-priority groups (-C(=O)CH3 and -OH) are on the same side of the double bond. | Z (zusammen) |

Chemical Reactivity and Transformation Mechanisms of Z 4 Hydroxy 3 Methylpent 3 En 2 One

Reactivity of the α,β-Unsaturated Ketone System

The defining feature of (Z)-4-hydroxy-3-methylpent-3-en-2-one is its α,β-unsaturated ketone core. The conjugation of the alkene and carbonyl groups results in a delocalized π-electron system. This electronic communication creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-carbon of the double bond (C4). This dual reactivity gives rise to two competing pathways: 1,2-addition (direct addition to the carbonyl) and 1,4-addition (conjugate addition to the double bond).

Nucleophilic Conjugate Addition Reactions (e.g., Michael Additions)

The most characteristic reaction of α,β-unsaturated ketones is the nucleophilic conjugate addition, famously known as the Michael reaction. masterorganicchemistry.comlibretexts.org In this process, a nucleophile (termed a Michael donor) adds to the β-carbon of the electrophilic alkene (the Michael acceptor). byjus.comopenstax.org This reaction is highly valuable in synthetic chemistry for its ability to form new carbon-carbon bonds under relatively mild conditions. byjus.com

The competition between 1,2- and 1,4-addition is largely governed by the nature of the nucleophile. "Hard," highly reactive nucleophiles such as organolithium and Grignard reagents tend to favor rapid, irreversible 1,2-addition at the carbonyl carbon. In contrast, "soft," less basic nucleophiles, which allow for a reversible 1,2-addition, ultimately favor the thermodynamically more stable 1,4-conjugate addition product. chemistrysteps.com

Table 1: Common Michael Donors and Acceptors

| Michael Donors (Nucleophiles) | Michael Acceptors (Electrophiles) |

|---|---|

| Enolates (from β-diketones, β-keto esters, malonic esters) | α,β-Unsaturated Ketones |

| Organocuprates (Gilman reagents) | α,β-Unsaturated Aldehydes |

| Amines | α,β-Unsaturated Esters |

| Thiols | α,β-Unsaturated Nitriles |

| Cyanide | α,β-Unsaturated Nitro Compounds |

This table illustrates typical nucleophiles (donors) and electrophiles (acceptors) that participate in Michael addition reactions, based on information from sources openstax.orgchemistrysteps.com.

Electrophilic Additions to the Double Bond

While alkenes typically undergo electrophilic addition, the double bond in an α,β-unsaturated system like this compound is electron-deficient. The powerful electron-withdrawing effect of the conjugated carbonyl group deactivates the alkene towards attack by electrophiles. chemistrysteps.com

A standard electrophilic addition involves the attack of an electron-rich alkene π-bond on an electrophile (e.g., H⁺ from HBr), forming a carbocation intermediate that is subsequently attacked by a nucleophile (e.g., Br⁻). chemistrystudent.comlibretexts.org However, for an electron-poor alkene, this initial step is energetically unfavorable. Consequently, electrophilic addition reactions are not a characteristic pathway for this compound under normal conditions and are significantly less common than nucleophilic conjugate additions.

Cycloaddition Reactions (e.g., Dienophilic Behavior)

The electron-poor nature of the double bond in α,β-unsaturated ketones makes them excellent partners in cycloaddition reactions, where they typically act as the 2π-electron component.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the enone acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the ketone group activates the double bond for this transformation.

[2+2] Photocycloaddition: When irradiated with UV light, an enone can be excited to a triplet state. This excited state can then react with a ground-state alkene in a stepwise fashion through a diradical intermediate to form a four-membered cyclobutane ring. wikipedia.orgillinois.edu This reaction is a powerful tool for synthesizing strained ring systems. illinois.edu

Table 2: Role of Enone in Cycloaddition Reactions

| Reaction Type | Enone Role | Reactant Partner | Product Ring Size |

|---|---|---|---|

| Diels-Alder [4+2] | Dienophile (2π system) | Conjugated Diene (4π system) | 6-membered |

| Photochemical [2+2] | Excited State (2π system) | Alkene (2π system) | 4-membered |

This table summarizes the participation of α,β-unsaturated ketones (enones) in common cycloaddition reactions wikipedia.orgstudy.com.

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group at the C4 position of this compound is sterically hindered, which significantly influences its reactivity in substitution reactions like esterification and etherification.

Esterification and Etherification Reactions

Esterification: The direct acid-catalyzed reaction of the tertiary alcohol with a carboxylic acid (Fischer esterification) is generally inefficient. quora.com The steric bulk around the hydroxyl group impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. Furthermore, the acidic conditions required for this reaction can easily promote the competing dehydration of the tertiary alcohol to form an alkene. quora.com

More effective methods for esterifying sterically hindered alcohols involve converting the carboxylic acid into a more reactive derivative, such as an acid chloride or acid anhydride, which can then react with the alcohol, often in the presence of a non-nucleophilic base. reddit.com Specialized coupling reagents can also facilitate this challenging transformation. organic-chemistry.org Research has shown that using benzotriazole esters, formed in situ, can be an efficient strategy for the esterification of tertiary alcohols like tert-butyl alcohol. researchgate.net

Etherification: Similar to esterification, the formation of ethers from tertiary alcohols is complicated by steric hindrance and competing elimination reactions. The Williamson ether synthesis, which involves an Sₙ2 attack of an alkoxide on an alkyl halide, is not feasible for producing tertiary ethers because the strong base required would simply cause elimination of the tertiary alkyl halide.

Therefore, ether synthesis involving a tertiary alcohol typically proceeds through an Sₙ1-type mechanism. Under acidic conditions, the alcohol can be protonated, leave as water to form a relatively stable tertiary carbocation, which is then trapped by another alcohol molecule. nih.gov However, this method can also be plagued by elimination side products. osti.gov

Table 3: Esterification of a Sterically Hindered Alcohol with Acetic Acid

| Alcohol | Base | Yield of Ester Product |

|---|---|---|

| Norethisterone (a tertiary alcohol) | DMAP | 93% |

| Norethisterone (a tertiary alcohol) | Calcined Hydrotalcite | 90% |

| Testosterone (a secondary alcohol) | DMAP | 95% |

| Testosterone (a secondary alcohol) | Calcined Hydrotalcite | 90% |

Data adapted from research on the esterification of sterically hindered alcohols, demonstrating high yields with appropriate reagents and bases researchgate.net.

Dehydration Reactions to Form Dienes or other Unsaturated Systems

The β-hydroxy ketone structure of this compound makes it susceptible to dehydration (elimination of water). This reaction is often readily achieved under either acidic or basic conditions, leading to the formation of a new, more extended conjugated system. openstax.orglibretexts.org

Acid-Catalyzed Dehydration (E1 Mechanism): In the presence of acid, the hydroxyl group is protonated, converting it into a good leaving group (water). jove.com Departure of the water molecule generates a tertiary carbocation, which is further stabilized by resonance with the existing enone system. A base (like water or a conjugate base) then removes a proton from an adjacent carbon to form a new double bond, resulting in a conjugated diene-ketone. jove.com

Base-Catalyzed Dehydration (E1cB Mechanism): Under basic conditions, a proton is removed from the carbon alpha to the carbonyl group (the γ-carbon of the original enone system) to form an enolate. openstax.orgyoutube.com This enolate can then expel the hydroxide (B78521) ion from the β-position to form the new double bond. This pathway is facilitated by the acidity of the α-proton and results in the formation of the conjugated product. openstax.org

The strong thermodynamic driving force for these reactions is the formation of the highly stable, extended π-conjugated system of the resulting product, 4-methylpenta-2,4-dien-2-one. openstax.org

Mechanisms of Acid- and Base-Catalyzed Reactions

The reactivity of this compound is significantly influenced by the presence of acids or bases, which can catalyze a range of transformations primarily centered around the concepts of tautomerism and enolate formation.

Under acidic conditions, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon. This protonation facilitates keto-enol tautomerism, where a proton is removed from the α-carbon to form an enol intermediate. This process is a key step in many acid-catalyzed reactions of ketones. The acid-catalyzed mechanism typically involves the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H-A).

Deprotonation at the α-carbon: A base (A⁻ or H₂O) removes a proton from the α-carbon, leading to the formation of the enol.

Conversely, in the presence of a base, the α-proton becomes susceptible to abstraction, leading to the formation of an enolate ion. This enolate is a powerful nucleophile and is a key intermediate in base-catalyzed reactions. The mechanism for base-catalyzed enolization proceeds as follows:

Deprotonation at the α-carbon: A base (B:) abstracts a proton from the α-carbon to form a resonance-stabilized enolate ion.

Protonation of the enolate: The enolate oxygen is then protonated by the conjugate acid of the base (BH⁺) to yield the enol.

These fundamental acid- and base-catalyzed processes are the gateways to a variety of subsequent reactions, including aldol-type additions and condensations.

Intramolecular Cyclization and Rearrangement Pathways

The specific arrangement of functional groups in this compound provides the opportunity for intramolecular reactions, leading to the formation of cyclic structures. These transformations are often promoted by either acid or base catalysis.

One significant potential pathway is an intramolecular aldol-type reaction. Under basic conditions, the formation of an enolate can be followed by an intramolecular nucleophilic attack on the carbonyl carbon. However, given the structure of this compound, a more plausible acid-catalyzed cyclization can be envisioned. Protonation of the hydroxyl group would convert it into a good leaving group (water). Subsequent departure of water would generate a carbocation, which could then be attacked by the enol double bond, leading to a five-membered ring, a common structural motif in organic chemistry. This type of cyclization is conceptually related to the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones.

While specific studies on the rearrangement of this compound are not extensively documented in readily available literature, analogous structures such as α-hydroxy ketones can undergo rearrangements like the α-ketol rearrangement under acidic, basic, or thermal conditions. This involves the 1,2-migration of an alkyl or aryl group.

A potential acid-catalyzed intramolecular cyclization pathway for this compound could lead to the formation of 2,3-dimethyl-2-cyclopenten-1-one. The proposed mechanism would involve:

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst.

Dehydration: Loss of a water molecule generates a resonance-stabilized carbocation.

Intramolecular attack: The enol tautomer attacks the carbocationic center.

Deprotonation: Loss of a proton regenerates the catalyst and yields the cyclopentenone product.

Advanced Spectroscopic Characterization and Analytical Techniques for Z 4 Hydroxy 3 Methylpent 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis of Proton Environments and Coupling Constants

A ¹H NMR spectrum of (Z)-4-hydroxy-3-methylpent-3-en-2-one would be expected to show distinct signals for the different proton environments. The chemical shift (δ) of each signal, measured in parts per million (ppm), would indicate the electronic environment of the protons. For instance, the methyl protons of the acetyl group (position 1) would likely appear as a singlet in one region, while the methyl protons at position 5, being attached to a double bond, would resonate at a different chemical shift. The vinylic methyl group at position 3 would also produce a unique singlet. The hydroxyl proton would exhibit a broad singlet, the position of which can be concentration and solvent dependent.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (C-1) | ~2.2 | Singlet | 3H |

| CH₃ (C-5) | ~2.0 | Singlet | 3H |

| C-3 CH₃ | ~1.8 | Singlet | 3H |

¹³C NMR Spectroscopic Analysis and Assignment of Carbon Resonances

The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. Each unique carbon atom would produce a distinct signal. The carbonyl carbon (C-2) of the ketone group would be expected to have the largest chemical shift, typically in the range of 190-220 ppm. The olefinic carbons (C-3 and C-4) would resonate in the vinylic region of the spectrum. The different methyl carbons would appear at lower chemical shifts.

Hypothetical ¹³C NMR Data Table:

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~25 |

| C-2 | ~200 |

| C-3 | ~100 |

| C-4 | ~170 |

| C-5 | ~20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, although for this specific molecule with many singlet methyl groups, its utility might be limited to observing any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, a NOESY experiment could confirm the (Z)-stereochemistry by showing a correlation between the protons of the C-5 methyl group and the C-3 methyl group, indicating they are on the same side of the double bond.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak would confirm the molecular weight of 114. A key fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. Loss of a methyl radical (•CH₃, mass 15) would result in an acylium ion at m/z 99. Another prominent fragmentation could be the loss of the acetyl group (CH₃CO•, mass 43), leading to a fragment at m/z 71.

Hypothetical EI-MS Fragmentation Table:

| m/z | Proposed Fragment Ion |

|---|---|

| 114 | [C₆H₁₀O₂]⁺• (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 71 | [M - COCH₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of a sample of this compound. The sample would be injected into the GC, where it would travel through a column at a specific rate, resulting in a characteristic retention time. The mass spectrometer would then analyze the compound as it elutes from the column, providing its mass spectrum and confirming its identity. In the analysis of a mixture, GC-MS would separate the components, allowing for the identification of each, including the target compound, provided a reference spectrum is available.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., C=O, O-H, C=C)

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the hydroxyl (O-H) group, the carbonyl (C=O) group of the ketone, and the carbon-carbon double bond (C=C) of the alkene.

The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen in the (Z)-isomer significantly influences the position and shape of the O-H and C=O stretching bands. This hydrogen bonding is expected to cause a broadening and a shift to lower wavenumbers for both the O-H and C=O stretching vibrations.

Expected IR Absorption Bands for this compound:

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H | Stretching | 3200-3600 | Broad, Strong | The broadness is indicative of hydrogen bonding. |

| C-H | Stretching | 2850-3000 | Medium to Strong | Corresponding to the methyl and vinyl C-H bonds. |

| C=O | Stretching | 1640-1680 | Strong | Shifted to a lower frequency due to conjugation and intramolecular hydrogen bonding. |

| C=C | Stretching | 1600-1650 | Medium | Characteristic of the carbon-carbon double bond in the conjugated system. |

Note: The data presented in this table are based on typical ranges for the specified functional groups and may vary from experimentally obtained values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for those containing conjugated systems. This compound possesses a conjugated system formed by the carbon-carbon double bond and the carbonyl group (an α,β-unsaturated ketone). This conjugation results in the delocalization of π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, the molecule can absorb light in the ultraviolet region, leading to a π → π* electronic transition. The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. For α,β-unsaturated ketones, the λmax is influenced by the solvent and the substitution pattern of the chromophore. The presence of a hydroxyl group can also have a modest effect on the absorption maximum.

Expected UV-Vis Absorption Data for this compound:

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π* | 220-250 | Ethanol or Hexane |

Note: The data in this table are estimates based on Woodward-Fieser rules for α,β-unsaturated ketones and may differ from experimental values.

Computational Chemistry and Theoretical Investigations of Z 4 Hydroxy 3 Methylpent 3 En 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its electronic energy. For (Z)-4-hydroxy-3-methylpent-3-en-2-one, a DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational analysis. ruc.dknih.gov This would provide optimized bond lengths, bond angles, and dihedral angles. Such calculations would also yield the molecule's total energy, enthalpy, and Gibbs free energy, which are crucial for assessing its stability. While general principles of DFT are well-established, specific optimized geometry and energy values for this compound are not readily found in published literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Once the ground state geometry is optimized, computational methods can predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) and Infrared (IR) vibrational frequencies can be invaluable for interpreting experimental spectra and confirming the molecule's structure. nih.govijert.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for NMR shift calculations. nih.gov Similarly, frequency calculations can predict the positions of characteristic IR absorption bands, such as the O-H stretch, C=O stretch, and C=C stretch. However, no specific predicted NMR or IR data tables for this compound from computational studies appear to be available.

Calculation of Adiabatic Ionization Energies

The adiabatic ionization energy, the energy required to remove an electron from the molecule in its ground state, is another key property that can be calculated using quantum chemical methods. This provides insight into the molecule's reactivity and electronic stability. The calculation involves finding the energy difference between the neutral molecule and its corresponding cation, both in their optimized ground state geometries. There is currently no published data on the calculated adiabatic ionization energy for this specific compound.

Conformational Analysis and Potential Energy Surfaces

This compound has several rotatable bonds, including the C-O bond of the hydroxyl group and the C-C single bonds. Conformational analysis involves systematically rotating these bonds to map out the potential energy surface and identify low-energy conformers. rsc.org This would reveal the most stable spatial arrangements of the molecule and the energy barriers between them. Such an analysis is crucial for understanding how the molecule's shape influences its properties and interactions. For ketones with α,β-unsaturation, s-cis and s-trans conformations are often considered. nih.gov However, a detailed potential energy surface for this compound has not been documented in scientific literature.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions involving this compound. For instance, its tautomerization or its behavior in acid- or base-catalyzed reactions could be investigated. researchgate.net This involves locating the transition state structures for each reaction step and calculating the activation energies. This information provides a detailed, step-by-step understanding of the reaction mechanism. researchgate.net At present, there are no available studies that model the reaction pathways or characterize the transition states for reactions involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound over time, including its conformational flexibility and its interactions with solvent molecules. By simulating the motion of the molecule and its surrounding solvent (like water or an organic solvent), one can understand how the solvent influences its structure and stability. The Automated Topology Builder (ATB) is a tool that can help generate force fields for such simulations. uq.edu.au However, specific MD simulation studies focusing on the dynamic behavior and solvent effects of this compound are not found in the reviewed literature.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

(Z)-4-hydroxy-3-methylpent-3-en-2-one serves as a highly functionalized and reactive molecule, rendering it a valuable precursor in various organic syntheses. The presence of multiple reactive sites allows for its participation in a wide array of chemical transformations, leading to the construction of diverse molecular architectures.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. While specific literature detailing the use of this compound in MCRs is limited, the broader class of α,β-unsaturated ketones are well-established participants in such reactions. For instance, α,β-unsaturated ketones are known to react with various nucleophiles and electrophiles in a sequential manner to build complex heterocyclic structures. The inherent functionality of this compound, with its nucleophilic hydroxyl group and electrophilic enone system, suggests its potential utility in novel MCRs to generate structurally diverse and biologically relevant molecules.

Scaffold for the Construction of Complex Natural Products and Bioactive Molecules

The structural motif of β-hydroxy-α,β-unsaturated ketones is a common feature in a number of natural products and bioactive molecules. Although direct applications of this compound as a scaffold for specific complex natural products are not extensively documented, its potential is evident. The enone functionality allows for conjugate additions, while the hydroxyl and ketone groups can be readily modified or participate in cyclization reactions. This versatility makes it a plausible starting material for the stereoselective synthesis of polyketide fragments or other intricate molecular frameworks found in nature. For example, similar β-hydroxy ketones are key intermediates in the synthesis of various biologically active compounds, including some with potential therapeutic applications.

Synthesis of Novel Organic Frameworks and Polymers

The development of new organic frameworks and polymers with tailored properties is a rapidly advancing field. The bifunctional nature of this compound makes it an interesting candidate as a monomer or cross-linking agent in polymerization reactions. The hydroxyl group can participate in esterification or etherification reactions to form polymer backbones, while the α,β-unsaturated system could be involved in radical or addition polymerization. This could lead to the creation of novel polymers with specific thermal, mechanical, or optical properties. The incorporation of this polar and functionalized unit into a polymer chain could also enhance properties such as hydrophilicity and adhesion.

Development of Catalyst Systems for Its Synthesis and Transformations

The efficient synthesis and selective transformation of this compound are crucial for its practical application. The primary synthetic route to β-hydroxy-α,β-unsaturated ketones is the aldol (B89426) condensation reaction. The development of stereoselective catalysts for this reaction is a key area of research to control the geometry of the double bond and the stereochemistry of the hydroxyl group.

Various catalytic systems, including both metal-based and organocatalysts, have been developed for aldol reactions. For the synthesis of compounds like this compound, base-catalyzed self-condensation of a ketone like acetone (B3395972), followed by dehydration, is a common approach. However, controlling the stereoselectivity to favor the (Z)-isomer can be challenging and may require specifically designed catalysts or reaction conditions.

Furthermore, catalysts are essential for the selective transformation of its functional groups. For example, catalytic hydrogenation can selectively reduce the double bond or the ketone. Metal catalysts are also employed for various cross-coupling reactions to further functionalize the molecule.

Potential in the Design of Novel Functional Materials

The unique combination of functional groups in this compound opens up possibilities for its use in the design of novel functional materials. The hydroxyl group can act as a hydrogen bond donor, which could be utilized in the formation of self-assembling monolayers or liquid crystals. The conjugated π-system of the enone might impart specific electronic or optical properties, making it a candidate for incorporation into organic electronic materials or photosensitive polymers.

Moreover, its ability to coordinate with metal ions through the hydroxyl and ketone groups suggests potential applications in the synthesis of metal-organic frameworks (MOFs). By acting as an organic linker, it could contribute to the formation of porous materials with applications in gas storage, separation, and catalysis. The specific geometry of the (Z)-isomer would influence the resulting framework's structure and properties.

Future Research Directions and Emerging Areas in Z 4 Hydroxy 3 Methylpent 3 En 2 One Chemistry

Development of Green Chemistry Approaches for Synthesis

A primary objective for future research is the development of synthetic routes to (Z)-4-hydroxy-3-methylpent-3-en-2-one that align with the principles of green chemistry. Current industrial syntheses for related compounds often rely on mineral acids, which can generate significant aqueous waste. google.com Future work will likely focus on replacing such catalysts with more environmentally benign alternatives.

Key strategies may include:

Solid Acid Catalysts: The use of solid acid catalysts, such as ion-exchange resins or supported acids on materials like clay, presents a promising avenue. google.com These catalysts are often reusable, reduce corrosive waste streams, and can be integrated into continuous flow reactor systems, enhancing process efficiency and safety. google.com

Biocatalysis: Employing enzymes or whole-cell biocatalysts could offer highly selective and efficient synthetic pathways under mild reaction conditions, minimizing energy consumption and by-product formation.

Alternative Solvents: Research into replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids could substantially decrease the environmental footprint of the synthesis process. The use of water as a solvent, where feasible, represents a particularly eco-friendly approach. mdpi.com

Atom Economy: Designing synthetic strategies that maximize atom economy, such as cascade or one-pot reactions, will be crucial. The Fries rearrangement reaction, for example, is noted for its 100% atom economy, representing an ideal model for efficient synthesis design. google.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Parameter | Conventional Approach (e.g., Mineral Acid Catalysis) | Potential Green Approach (e.g., Solid Acid Catalysis) |

|---|---|---|

| Catalyst | Homogeneous (e.g., Sulfuric Acid) google.com | Heterogeneous, reusable (e.g., Amberlyst 15, supported acids) google.com |

| Reactor Type | Batch or semi-batch stirred tank google.com | Continuous flow microreactor or fixed-bed reactor google.comresearchgate.net |

| Waste Generation | High volume of aqueous acidic waste google.com | Significantly reduced waste streams |

| Efficiency | Limited by mass transfer and mixing google.com | Improved throughput and potentially higher yields researchgate.net |

| Environmental Impact | Higher environmental and disposal costs google.com | Lower environmental impact and improved sustainability google.com |

Exploration of Uncharted Chemical Reactivity and Novel Transformative Pathways

The molecular architecture of this compound, featuring a conjugated system with hydroxyl and carbonyl functional groups, suggests a rich and largely unexplored reactivity profile. Future investigations will aim to uncover novel transformations and expand its utility as a synthetic building block. For instance, the core structure is amenable to conjugate addition reactions, as demonstrated by the synthesis of 4-hydroxy-3-(2-nitro-1-arylethyl)pent-3-en-2-ones. researchgate.net

Potential areas for exploration include:

Cycloaddition Reactions: Investigating its potential as a diene or dienophile in Diels-Alder reactions to construct complex cyclic systems.

Multicomponent Reactions: Designing novel one-pot multicomponent reactions where this compound serves as a key precursor for the efficient assembly of complex molecules.

Asymmetric Catalysis: Developing enantioselective transformations of its prochiral centers to access chiral derivatives, which are of significant interest in medicinal chemistry and materials science.

Photochemical Reactions: Exploring its behavior under photochemical conditions to trigger unique rearrangements or addition reactions not accessible through thermal methods.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic processes and gain deeper mechanistic insights, the application of advanced in-situ spectroscopic techniques is essential. Real-time monitoring allows for precise control over reaction parameters and the detection of transient intermediates. While specific studies on this compound are not yet prevalent, the principles are well-established.

Future research should incorporate techniques such as:

Process Analytical Technology (PAT): Utilizing tools like ReactIR (FTIR), Raman spectroscopy, and in-situ NMR to track the concentration of reactants, intermediates, and products in real-time. This data is invaluable for kinetic modeling and process optimization.

Kinetic Analysis: Performing detailed kinetic studies to elucidate reaction mechanisms, identify rate-determining steps, and understand the influence of catalysts and reaction conditions.

Deeper Integration of Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental design. Applying these methods to this compound can accelerate research and provide insights that are difficult to obtain through experimentation alone. While computational studies have been applied to design probes from other molecular scaffolds nih.gov, a dedicated focus on this compound is a clear future direction.

Key computational approaches include:

Density Functional Theory (DFT): Calculating molecular properties such as geometric structures, vibrational frequencies, and electronic properties to predict reactivity and spectroscopic signatures.

Reaction Mechanism Elucidation: Modeling potential reaction pathways, calculating transition state energies, and determining activation barriers to predict the most favorable reaction outcomes.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different solvent environments or its interaction with biological macromolecules to understand its dynamic properties.

Design of Targeted Derivatives for Specific Mechanistic Biological Probes

A fascinating future direction lies in harnessing the scaffold of this compound to create specialized molecular probes for biological research. By chemically modifying the core structure, it may be possible to develop tools for imaging, labeling, and studying biological processes. This strategy involves designing derivatives that can interact with specific biological targets while carrying a reporter group.

Strategies for probe development could include:

Fluorogenic Probes: Attaching a fluorophore to the molecule in such a way that its fluorescence is "turned on" or altered upon interaction with a specific biological target. This approach is used in tetrazine-based probes for bioorthogonal imaging. mdpi.com

Biotinylation: Incorporating a biotin (B1667282) tag to facilitate the study of molecular interactions through techniques like affinity chromatography and pull-down assays. This has been successfully applied to opioid derivatives. nih.gov

Photoaffinity Labeling: Introducing a photoreactive group that can form a covalent bond with a target protein upon UV irradiation, enabling the identification of binding partners.

Click Chemistry Handles: Functionalizing the molecule with azide (B81097) or alkyne groups to allow for easy and specific conjugation to other molecules using click chemistry.

Table 2: Potential Strategies for Developing Biological Probes

| Probe Strategy | Principle | Potential Application | Example from Other Systems |

|---|---|---|---|

| Fluorogenic Labeling | Conjugation with a fluorophore whose emission is sensitive to binding events or enzymatic cleavage. | Real-time imaging of target engagement in living cells. | Fluorescence-labeled TAK779 analogs for cell imaging. nih.gov |

| Biotinylation | Attachment of a biotin moiety for high-affinity binding to streptavidin. | Isolation and identification of binding partners from complex biological samples. | Biotinylated morphine derivatives to study opioid pharmacology. nih.gov |

| Photoaffinity Labeling | Incorporation of a light-activated group to form covalent links with nearby molecules. | Irreversible labeling and identification of specific cellular targets. | Used widely to map drug-protein and protein-protein interactions. |

Potential Roles in Advanced Analytical and Environmental Chemistry Methodologies

The unique chemical properties of this compound could be leveraged in the development of new analytical and environmental technologies.

Future applications in these fields might involve:

Analytical Standards and Reagents: Developing high-purity standards for the calibration of analytical instruments and using its derivatives as chromogenic or fluorogenic reagents for the detection of specific analytes.

Environmental Fate and Biodegradation: Studying the environmental persistence, transport, and biodegradation pathways of the compound to assess its ecological impact. This research would necessitate the development of sensitive analytical methods, such as HPLC or GC-MS, for its detection in environmental matrices. sielc.com

Precursor for Sustainable Materials: Investigating its use as a monomer or building block for the synthesis of biodegradable polymers or other environmentally friendly materials.

Q & A

Q. What are the recommended synthetic routes for (Z)-4-hydroxy-3-methylpent-3-en-2-one, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of this compound typically involves aldol condensation or oxidation of allylic alcohols. For stereochemical control, chiral catalysts (e.g., proline derivatives) or enantioselective enzymatic methods can be employed. Reaction parameters such as solvent polarity (e.g., aqueous vs. aprotic media), temperature (low temps favor Z-configuration), and catalyst loading must be optimized to minimize side reactions like epimerization . Characterization via -NMR and chiral HPLC is critical to confirm stereopurity.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its (E)-isomer or structural analogs?

Methodological Answer:

- NMR : The coupling constant () between protons on the double bond (e.g., ) will differ: Z-isomers exhibit smaller values (6–8 Hz) due to reduced dihedral angle, while E-isomers show larger values (12–16 Hz).

- IR : The hydroxyl stretching frequency (3200–3600 cm) and carbonyl absorption (~1700 cm) are sensitive to hydrogen bonding and conjugation.

- MS : Fragmentation patterns (e.g., loss of HO or CO) vary based on substituent positioning. High-resolution MS (HRMS) is essential for confirming molecular formulae .

Q. What are the key challenges in isolating this compound from complex reaction mixtures?

Methodological Answer: Separation requires chromatographic techniques (e.g., reverse-phase HPLC with C18 columns) or fractional crystallization. Challenges include:

- Co-elution with byproducts (e.g., diastereomers or oxidation derivatives).

- pH-dependent stability: The hydroxyl group may undergo acid-catalyzed dehydration.

Solutions involve spiking with authentic standards, using deuterated solvents for NMR tracking, and stabilizing intermediates via trimethylsilylation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). This reveals susceptibility to nucleophilic/electrophilic attacks .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). Dock the compound into active sites (e.g., cytochrome P450) and analyze binding energies (ΔG) and hydrogen-bonding interactions. Validate with MD simulations to assess stability .

Q. What experimental and computational strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Experimental : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). Control variables: solvent (DMSO vs. aqueous), concentration (MIC vs. sub-inhibitory), and bacterial strain specificity.

- Computational : Perform meta-analysis of published data using cheminformatics tools (e.g., KNIME) to identify outliers or confounding factors (e.g., impurities). Compare molecular descriptors (LogP, polar surface area) with bioactivity trends .

Q. How does this compound interact with biomolecules (e.g., DNA or enzymes), and what techniques validate these interactions?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor hypochromic shifts or isosbestic points during DNA binding.

- Fluorescence Quenching : Titrate the compound with biomolecules (e.g., BSA) and calculate Stern-Volmer constants () to assess binding affinity.

- Circular Dichroism (CD) : Detect conformational changes in proteins/DNA upon interaction.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.